molecular formula C10H9N3O3 B1522113 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 13870-56-9

5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1522113
CAS No.: 13870-56-9
M. Wt: 219.2 g/mol
InChI Key: CBWFSQDBSMKXCO-UHFFFAOYSA-N
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Description

5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFSQDBSMKXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 13870-56-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in pharmacology.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.20 g/mol
  • Structure : The compound features a dihydro-imidazole ring with a nitrophenyl substituent, which plays a crucial role in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of imidazole compounds can inhibit the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112) with IC50 values ranging from 2.38 to 8.13 µM .
CompoundCell LineIC50 (µM)
5mSISO2.38
5lRT-1123.77
ReferenceCisplatin0.24 - 1.96

The presence of electron-withdrawing groups like nitro groups enhances the anticancer activity by increasing the electrophilicity of the compound, facilitating interactions with cellular targets.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives has resulted in significant increases in early and late apoptotic cells, indicating that these compounds can trigger programmed cell death effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related compounds have shown promising results against various bacterial strains:

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings suggest that imidazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Cervical Cancer : A study demonstrated that a specific derivative induced apoptosis in cervical cancer cells, showing a clear dose-response relationship with increasing concentrations leading to higher rates of apoptosis .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited low MIC values against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

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